molecular formula C10H21N3S B5786892 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione

1-isobutyl-5-propyl-1,3,5-triazinane-2-thione

Cat. No. B5786892
M. Wt: 215.36 g/mol
InChI Key: PGGBGKKUKAEIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isobutyl-5-propyl-1,3,5-triazinane-2-thione, also known as IPTT, is a heterocyclic compound that belongs to the family of triazine derivatives. IPTT has gained attention due to its potential applications in medicinal chemistry, particularly in the field of cancer research.

Scientific Research Applications

1-isobutyl-5-propyl-1,3,5-triazinane-2-thione has shown promising results in various scientific research applications, particularly in the field of cancer research. Studies have shown that 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione has also been found to be effective in inhibiting the growth and proliferation of cancer cells by inducing apoptosis, cell cycle arrest, and DNA damage.

Mechanism of Action

The mechanism of action of 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione in cancer cells involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione has been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to be upregulated in many cancer types. 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione also inhibits the activation of the MAPK/ERK pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-isobutyl-5-propyl-1,3,5-triazinane-2-thione has been found to have several biochemical and physiological effects. Studies have shown that 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione can induce oxidative stress in cancer cells, leading to the activation of apoptotic pathways. 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione has also been found to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair.

Advantages and Limitations for Lab Experiments

1-isobutyl-5-propyl-1,3,5-triazinane-2-thione has several advantages and limitations for lab experiments. One advantage is that 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione is relatively easy to synthesize and purify, making it readily available for research purposes. 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione also has low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one limitation is that 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione research. One direction is to investigate the potential of 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione as a combination therapy with other anticancer drugs. Another direction is to explore the use of 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione as a targeted therapy, by conjugating it with specific targeting moieties. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione in cancer cells and to optimize its pharmacokinetic properties for clinical use.
In conclusion, 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione is a promising compound with potential applications in cancer research. Its potent anticancer activity, low toxicity, and selectivity towards cancer cells make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

1-isobutyl-5-propyl-1,3,5-triazinane-2-thione can be synthesized by the reaction of isobutylamine, propylamine, and thiourea in the presence of ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization. The yield of 1-isobutyl-5-propyl-1,3,5-triazinane-2-thione is typically around 70%.

properties

IUPAC Name

1-(2-methylpropyl)-5-propyl-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3S/c1-4-5-12-7-11-10(14)13(8-12)6-9(2)3/h9H,4-8H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGBGKKUKAEIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CNC(=S)N(C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-5-propyl-1,3,5-triazinane-2-thione

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